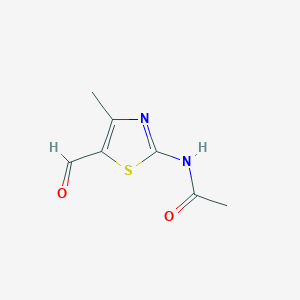
N-(5-formyl-4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-formyl-4-methylthiazol-2-yl)acetamide: is an organic compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-formyl-4-methylthiazol-2-yl)acetamide typically involves a two-step process :
Stage 1: N,N-dimethylformamide reacts with trichlorophosphate at 0°C.
Stage 2: The resulting intermediate is then reacted with 2-acetamido-4-methylthiazole at temperatures ranging from 20°C to 60°C for 4 hours.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the aforementioned laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
N-(5-formyl-4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines or thiols.
Major Products:
Oxidation: N-(5-carboxy-4-methylthiazol-2-yl)acetamide.
Reduction: N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(5-formyl-4-methylthiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(5-formyl-4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. The thiazole ring is known to interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- N-(5-acetyl-4-methylthiazol-2-yl)acetamide
- N-(5-hydroxymethyl-4-methylthiazol-2-yl)acetamide
- N-(5-carboxy-4-methylthiazol-2-yl)acetamide
Comparison:
N-(5-formyl-4-methylthiazol-2-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group can undergo specific reactions such as oxidation and reduction, which are not possible with the acetyl or hydroxymethyl derivatives. This makes this compound a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H8N2O2S |
|---|---|
Peso molecular |
184.22 g/mol |
Nombre IUPAC |
N-(5-formyl-4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2S/c1-4-6(3-10)12-7(8-4)9-5(2)11/h3H,1-2H3,(H,8,9,11) |
Clave InChI |
QMNOXGKCCAORKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



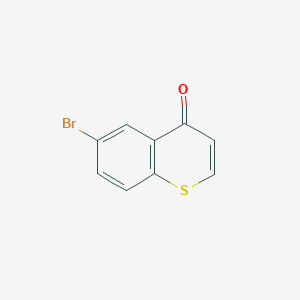
![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)

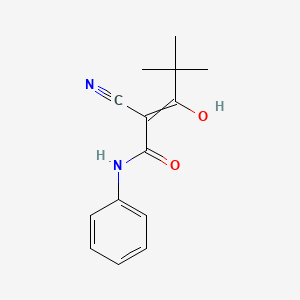

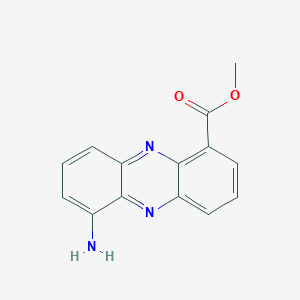
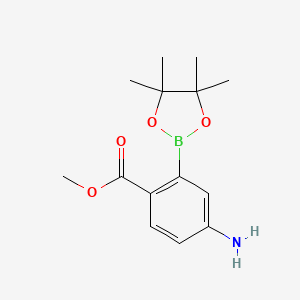
![4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11761398.png)
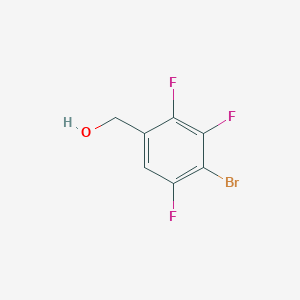
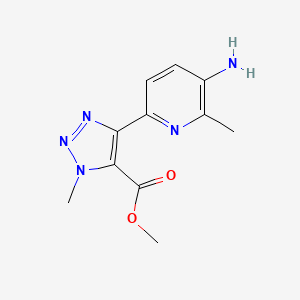

![3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
